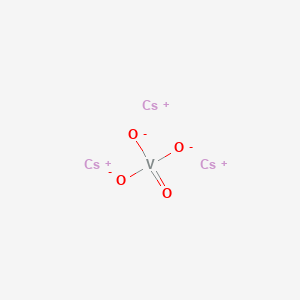
Cesium orthovanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium orthovanadate is a chemical compound with the molecular formula Cs3VO4. It consists of three cesium atoms and a vanadium atom coordinated with four oxygen atoms. This compound is part of the larger family of vanadium oxides, which are known for their diverse oxidation states and significant roles in various chemical and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tricesium;trioxido(oxo)vanadium typically involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ 3Cs_2CO_3 + V_2O_5 + H_2O \rightarrow 2Cs_3VO_4 + 3CO_2 ]
Industrial Production Methods: In industrial settings, the production of tricesium;trioxido(oxo)vanadium may involve more sophisticated techniques such as microwave-assisted synthesis or hydrothermal methods. These methods offer better control over particle size and purity, which are crucial for the compound’s applications in various fields .
Analyse Chemischer Reaktionen
Types of Reactions: Cesium orthovanadate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or carbon monoxide.
Substitution: The oxygen atoms in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are frequently used.
Substitution: Ligands like chloride (Cl-) or sulfate (SO4^2-) can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Higher oxidation states of vanadium oxides.
Reduction: Lower oxidation states of vanadium oxides.
Substitution: Various vanadium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Cesium orthovanadate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tricesium;trioxido(oxo)vanadium involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit protein tyrosine phosphatases (PTPs), which play a role in regulating insulin receptor activation and signaling. This inhibition enhances insulin sensitivity, making it a potential therapeutic agent for diabetes . In industrial applications, the compound’s ability to undergo redox reactions makes it an effective catalyst for various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Vanadium Pentoxide (V2O5): A common vanadium oxide with applications in catalysis and materials science.
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, used in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Exhibits unique electronic properties, used in electronic devices
Uniqueness: Cesium orthovanadate is unique due to its specific coordination with cesium atoms, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
Cs3VO4 Cs3O4V |
|---|---|
Molekulargewicht |
513.655 g/mol |
IUPAC-Name |
tricesium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |
InChI-Schlüssel |
CZUUFJSJUCXOQF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Kanonische SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















